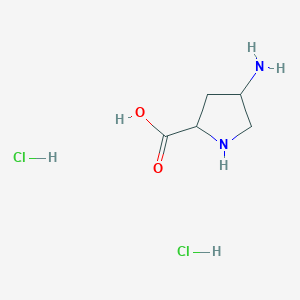

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride

説明

BenchChem offers high-quality 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

3285-78-7 |

|---|---|

分子式 |

C5H11ClN2O2 |

分子量 |

166.60 g/mol |

IUPAC名 |

4-aminopyrrolidine-2-carboxylic acid;hydrochloride |

InChI |

InChI=1S/C5H10N2O2.ClH/c6-3-1-4(5(8)9)7-2-3;/h3-4,7H,1-2,6H2,(H,8,9);1H |

InChIキー |

KFYHJLCLHXYOLW-UHFFFAOYSA-N |

SMILES |

C1C(CNC1C(=O)O)N.Cl.Cl |

正規SMILES |

C1C(CNC1C(=O)O)N.Cl |

製品の起源 |

United States |

A Technical Guide to the Physicochemical Properties of 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride

Introduction

4-Aminopyrrolidine-2-carboxylic acid, a constrained analog of the proteinogenic amino acid proline, serves as a pivotal chiral building block in modern medicinal chemistry and drug development. Its rigid pyrrolidine scaffold allows for the precise spatial orientation of functional groups, making it a valuable synthon for introducing conformational constraints into peptide mimics and small molecule drugs. The dihydrochloride salt form is frequently used to improve the handling and aqueous solubility of the parent compound.

This guide provides an in-depth analysis of the core physicochemical properties of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride. For drug development professionals, a thorough understanding of these parameters—from solubility and pKa to stability and handling—is not merely academic; it is fundamental to designing robust synthetic routes, developing effective analytical methods, and formulating viable drug candidates. Where definitive public data is unavailable, this document provides field-proven, standardized protocols for their experimental determination, explaining the scientific rationale behind each critical step.

Chemical Identity and Structure

The nomenclature and stereochemistry of this compound are critical, as different isomers possess distinct biological activities and are identified by unique CAS numbers. The parent molecule has two chiral centers at positions C2 and C4, leading to four possible stereoisomers.

Table 1: Chemical Identifiers and Stereoisomers

| Property | Data | Reference |

|---|---|---|

| IUPAC Name | 4-aminopyrrolidine-2-carboxylic acid dihydrochloride | N/A |

| Molecular Formula | C₅H₁₂Cl₂N₂O₂ | [1][2][3] |

| Molecular Weight | 203.07 g/mol | [1][2][3] |

| Common Synonyms | 4-Amino-proline dihydrochloride | [3][4] |

| CAS Number (Unspecified) | 3285-78-7 | [1] |

| CAS Number (2S,4R) | 16257-89-9 | [5] |

| CAS Number (2R,4S) | 263407-17-6 | [2][3] |

| CAS Number (2S,4S) | 16257-84-4 | [6] |

| SMILES (Canonical) | C1C(CNC1C(=O)O)N.Cl.Cl |[1] |

Caption: General structure of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride.

Core Physicochemical Properties

The physicochemical profile dictates the behavior of a molecule in both chemical and biological systems. The data below is compiled from various chemical suppliers and databases. Note that some values are computationally derived for the free base and should be treated as estimates.

Table 2: Summary of Physicochemical Data

| Parameter | Value | Notes | Reference |

|---|---|---|---|

| Appearance | Solid, powder | Based on typical product descriptions. | |

| TPSA | 75.35 Ų | For the free base. TPSA is crucial for predicting cell permeability. | [1][7] |

| LogP (Calculated) | -0.396 to -3.6 | For the free base. The wide range indicates variability in calculation methods. The dihydrochloride salt is expected to be highly hydrophilic. | [1][7] |

| H-Bond Donors | 3 | For the free base. | [1] |

| H-Bond Acceptors | 3 | For the free base. |[1] |

Solubility Profile: An Experimental Approach

Scientific Rationale: Thermodynamic solubility is a fundamental property that influences everything from reaction kinetics to bioavailability. For an ionizable compound like this, solubility is pH-dependent. The shake-flask method remains the gold standard for its determination due to its accuracy and direct measurement of a saturated solution at equilibrium.

Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

-

Preparation: Accurately weigh an excess amount of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride into several glass vials.

-

Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline at pH 7.4, citrate buffer at pH 5.0) to each vial.

-

Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Allow the suspension to equilibrate for at least 24-48 hours. Expertise Note: A 48-hour period is recommended to ensure equilibrium is reached, especially for compounds that may form hydrates or exhibit slow dissolution kinetics.

-

Phase Separation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the suspension through a low-binding filter (e.g., 0.22 µm PVDF) to separate the undissolved solid.

-

Quantification: Carefully take an aliquot of the clear supernatant and dilute it with the mobile phase. Analyze the concentration using a validated HPLC-UV method against a standard curve prepared with the same compound.

-

Validation: The presence of solid material at the end of the experiment is crucial to confirm that the solution was indeed saturated.

Caption: Workflow for thermodynamic solubility determination.

Acid-Base Properties (pKa): An Experimental Approach

Scientific Rationale: The pKa values of a molecule define its ionization state at different pH levels. This compound has at least two ionizable centers: the carboxylic acid and the two amino groups. Knowing the pKa is critical for predicting its charge in biological compartments, which directly impacts its interaction with targets, membrane permeability, and solubility. Potentiometric titration is a robust method for determining pKa by measuring pH changes upon the addition of a titrant.

Protocol: pKa Determination via Potentiometric Titration

-

System Preparation: Calibrate a high-precision pH meter with at least three standard buffers (e.g., pH 4, 7, 10) at a constant temperature (e.g., 25°C).

-

Sample Preparation: Accurately weigh and dissolve a known amount of the compound in deionized, degassed water to create a solution of known concentration (e.g., 0.01 M).

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M), adding small, precise increments. Record the pH after each addition. The solution is the dihydrochloride salt, so the initial pH will be acidic.

-

Titration (Basic pKa): To determine the pKa of the protonated amines, a back-titration may be necessary. Add a stoichiometric excess of standardized HCl to the initial solution to fully protonate all bases, then titrate with standardized NaOH.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points (the flattest regions of the curve between steep inflection points). Alternatively, the inflection points of the first derivative plot (dpH/dV) correspond to the equivalence points, and the pKa can be calculated from these.

Caption: Workflow for pKa determination via potentiometric titration.

Handling, Storage, and Stability

Proper handling and storage are paramount to maintaining the integrity and purity of the compound.

-

Storage: The compound should be stored at room temperature in a tightly sealed container to protect it from moisture.[2][3] For long-term storage, keeping it in a dry, inert atmosphere is advisable.

-

Stability: It is generally stable under recommended storage conditions.[8] However, it should be kept away from strong oxidizing agents and strong acids.[8]

-

Decomposition: When heated to decomposition, it may emit toxic fumes, including hydrogen chloride gas and nitrogen oxides.[8]

-

Safety: The compound is classified as a skin and eye irritant.[5][9] Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.[8][9] All handling should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

Relevance in Synthetic Chemistry & Drug Development

4-Aminopyrrolidine-2-carboxylic acid is not just a reagent but a strategic tool in molecular design.

-

Chiral Building Block: Its rigid structure and defined stereocenters make it an ideal scaffold for building complex molecules with precise three-dimensional architectures.[4][10] This is particularly valuable in the synthesis of enzyme inhibitors or receptor ligands where stereochemistry is key to activity.

-

Peptide Synthesis: As a non-natural amino acid, its incorporation into peptides can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the peptide resistant to degradation by proteases.

-

Protecting Groups: In multi-step syntheses, the amino and carboxylic acid functional groups are typically protected to ensure selective reactions. Common protecting groups include Boc (tert-butyloxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl), which are staples in modern organic and peptide synthesis.[11][12]

Conclusion

4-Aminopyrrolidine-2-carboxylic acid dihydrochloride is a high-value synthetic intermediate whose utility in drug discovery is directly tied to its physicochemical properties. While some data points like molecular weight are well-defined, others, such as solubility and pKa, require careful experimental determination to support advanced research and development. The protocols and data presented in this guide offer a comprehensive framework for scientists to effectively utilize this compound, ensuring both the integrity of their research and the safety of their laboratory practices.

References

-

NextSDS. (2S,4R)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride. [Link]

-

NextSDS. (2S,4S)-4-aminopyrrolidine-2-carboxylic acid dihydrochloride. [Link]

-

AAPPTec, LLC. Safety Data Sheet for 4-Aminopiperidine-4-carboxylic acid dihydrochloride. [Link]

-

PubChem. 4-Aminopyrrolidine-2-carboxylic acid. [Link]

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

-

Biosynce. (2S,4S)-4-Aminopyrrolidine-2-carboxylic Acid CAS 16257-83-3. [Link]

- Google Patents.

-

ACS Publications. Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. molcore.com [molcore.com]

- 3. (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid dihydrochloride - CAS:263407-17-6 - Sunway Pharm Ltd [3wpharm.com]

- 4. biosynce.com [biosynce.com]

- 5. nextsds.com [nextsds.com]

- 6. nextsds.com [nextsds.com]

- 7. 4-Aminopyrrolidine-2-carboxylic acid | C5H10N2O2 | CID 124558 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. fishersci.com [fishersci.com]

- 10. mdpi.com [mdpi.com]

- 11. (2R,4S)-1-BOC-4-AMINO-PYRROLIDINE-2-CARBOXYLIC ACID | 132622-78-7 [chemicalbook.com]

- 12. chemimpex.com [chemimpex.com]

Introduction: The Significance of Constrained Scaffolds in Medicinal Chemistry

An In-depth Technical Guide to the Stereochemistry of 4-Aminopyrrolidine-2-Carboxylic Acid Enantiomers

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen heterocycle, is a privileged scaffold in modern drug discovery.[1][2] Its non-planar, puckered structure provides a three-dimensional framework that can effectively orient pharmacophoric elements in space, leading to enhanced potency and selectivity for biological targets.[1] 4-Aminopyrrolidine-2-carboxylic acid (4-APCA) is a particularly valuable building block, as it represents a conformationally restricted analogue of amino acids like ornithine and lysine. This inherent conformational constraint is a powerful tool for medicinal chemists, reducing the entropic penalty of binding to a receptor and often leading to improved pharmacokinetic profiles.[2]

However, the true potential of 4-APCA can only be unlocked through precise control of its stereochemistry. The molecule possesses two chiral centers at the C2 and C4 positions, giving rise to four distinct stereoisomers. The absolute and relative configuration of the amino and carboxylic acid groups dictates the molecule's three-dimensional shape and, consequently, its biological activity. This guide provides a detailed exploration of the stereochemistry of 4-APCA, focusing on the synthesis, separation, and characterization of its enantiomers, and the profound impact of stereoisomerism on pharmacological function.

The Four Stereoisomers of 4-Aminopyrrolidine-2-Carboxylic Acid

The presence of two stereocenters in the 4-APCA scaffold results in two pairs of enantiomers and four diastereomers in total. Understanding the relationship between these isomers is fundamental to their application.

-

(2S,4S) and (2R,4R): This pair constitutes the cis (or syn) diastereomers, where the amino and carboxyl groups are on the same face of the pyrrolidine ring. They are non-superimposable mirror images of each other (enantiomers).

-

(2S,4R) and (2R,4S): This pair represents the trans (or anti) diastereomers, with the functional groups on opposite faces of the ring. They are also enantiomers of each other.

The relationship between an isomer from the cis pair and an isomer from the trans pair is diastereomeric. For example, (2S,4S)-4-APCA and (2S,4R)-4-APCA are diastereomers.

Caption: Stereochemical relationships between the four isomers of 4-APCA.

Stereochemistry as a Determinant of Biological Activity: A Case Study

The critical importance of stereocontrol is exemplified by the pharmacological activity of 4-APCA derivatives at glutamate receptors. A study involving the four isomers of a closely related compound, 4-aminopyrrolidine-2,4-dicarboxylate (APDC), demonstrated profound stereospecificity.

The (2R,4R)-isomer was identified as a potent and highly selective agonist for group 2 metabotropic glutamate receptors (mGluRs), with an IC50 of 6.49 µM.[3] In stark contrast, the other three isomers showed significantly lower or no activity at these receptors.[3] This selectivity is paramount in drug design, as it minimizes off-target effects and enhances the therapeutic window. The specific spatial arrangement of the functional groups in the (2R,4R) isomer allows for optimal interaction with the binding pocket of the target receptor, an interaction that is sterically hindered or otherwise unfavorable for the other isomers.

| Isomer | Target Affinity/Activity | Reference |

| (2R,4R)-APDC | Potent and selective agonist for group 2 mGluRs (IC50 = 6.49 µM) | [3] |

| Other Isomers | Significantly lower or no activity at group 2 mGluRs | [3] |

Asymmetric Synthesis: Accessing Enantiomerically Pure Isomers

Obtaining single enantiomers of 4-APCA is a non-trivial synthetic challenge that requires a robust asymmetric strategy. Diastereoselective and enzymatic methods are two powerful approaches.

Diastereoselective Conjugate Addition

This strategy involves the addition of a chiral amine to an α,β-unsaturated ester, where the stereochemistry of the amine directs the formation of one specific diastereomer of the product. A subsequent deprotection and cyclization sequence yields the desired enantiomerically pure pyrrolidine.

Rationale: The choice of a chiral auxiliary, such as (S)-N-benzyl-N-α-methylbenzylamide, is critical. Its bulky, well-defined stereochemical structure creates a biased steric environment, forcing the incoming electrophile to approach from the least hindered face. This results in a highly diastereoselective reaction, often with d.e. (diastereomeric excess) values exceeding 98%.[4][5]

Protocol: Asymmetric Synthesis of trans-(3R,4S)-4-Aminopyrrolidine Carboxylic Acid [4]

-

Conjugate Addition: Lithium (S)-N-benzyl-N-α-methylbenzylamide is added to a solution of tert-butyl acrylate. The reaction is carefully controlled at low temperatures (e.g., -78 °C) to maximize diastereoselectivity.

-

Enolate Trapping: The resulting lithium enolate is trapped with an electrophile, such as N-Cbz-O-benzyl-hydroxylamine, to install the protected amino group precursor at the 3-position.

-

Deprotection and Cyclization: The tert-butyl ester is hydrolyzed, and the chiral auxiliary is removed via hydrogenolysis.

-

Ring Formation: The resulting amino acid is treated with a coupling agent to facilitate intramolecular cyclization to the corresponding lactam.

-

Reduction and Final Deprotection: The lactam is reduced to the pyrrolidine, and the final protecting groups are removed to yield the target trans-(3R,4S)-4-aminopyrrolidine carboxylic acid with high diastereomeric and enantiomeric excess.[4]

Caption: Workflow for diastereoselective synthesis of 4-APCA isomers.

Enzymatic Kinetic Resolution

Enzymatic methods offer a green and highly selective alternative for obtaining chiral molecules.[6] Kinetic resolution involves the use of an enzyme that selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.

Rationale: Enzymes, such as lipases or proteases, are inherently chiral catalysts.[7] Their active sites are exquisitely shaped to accommodate substrates with a specific stereochemistry. This allows for the highly enantioselective transformation (e.g., hydrolysis of an ester or amide) of one enantiomer in a racemic starting material, enabling the separation of the unreacted enantiomer from the product. Dynamic kinetic resolution (DKR) is an even more powerful variant where the unreactive enantiomer is racemized in situ, theoretically allowing for a 100% yield of the desired single enantiomer product.[8]

Protocol: General Workflow for Enzymatic Resolution

-

Substrate Preparation: A racemic mixture of a suitable 4-APCA derivative (e.g., an N-acylated methyl ester) is prepared.

-

Enzymatic Reaction: The racemic substrate is incubated with a selected enzyme (e.g., Candida antarctica lipase B) in an appropriate buffer system. The enzyme will selectively hydrolyze one enantiomer (e.g., the R-enantiomer) to the corresponding carboxylic acid.

-

Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC until approximately 50% conversion is reached.

-

Separation: The reaction is stopped, and the mixture is separated using standard extraction or chromatographic techniques. The unreacted S-ester is separated from the R-acid product.

-

Deprotection: The protecting groups are removed from both the separated ester and acid to yield the two pure enantiomers, (S)-4-APCA and (R)-4-APCA.

Chiral Separation and Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for separating and quantifying the enantiomers of 4-APCA.[9] Success hinges on creating a chiral environment where the two enantiomers can interact differently, leading to different retention times. This can be achieved through direct or indirect methods.

Caption: Decision workflow for chiral HPLC separation methods.

Direct Separation on Chiral Stationary Phases (CSPs)

Direct methods are often preferred for their simplicity.[9] The sample is injected directly onto an HPLC column packed with a chiral stationary phase. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are highly effective for separating a broad range of chiral compounds, including amino acids.[9]

Protocol: Direct Chiral HPLC Method Development [9]

-

Column Selection: Start with a versatile polysaccharide-based CSP, such as a Chiralcel® or Chiralpak® column.

-

Mobile Phase Screening (Normal Phase):

-

Begin with a mixture of n-hexane and an alcohol modifier like isopropanol (e.g., 90:10 v/v).

-

For basic analytes like 4-APCA, add a small amount (0.1-0.2%) of an amine modifier such as diethylamine (DEA) to improve peak shape and prevent tailing.

-

-

Optimization: Adjust the ratio of hexane to alcohol, the type of alcohol, and the column temperature to achieve optimal resolution (Rs > 1.5) between the enantiomeric peaks.

-

Analysis: Once separation is achieved, the method can be used to determine the enantiomeric excess (e.e.) of a sample by integrating the peak areas of the two enantiomers.

| Parameter | Typical Value/Condition | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA) | Provides a chiral environment for differential interaction.[9] |

| Mobile Phase | n-Hexane / Isopropanol (e.g., 90:10 v/v) | Controls retention and selectivity. |

| Additive | 0.1% Diethylamine (DEA) | Suppresses silanol interactions and improves peak shape for amines.[9] |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical HPLC. |

| Detection | UV (e.g., 210 nm) or MS | Peptide bonds and carboxyls absorb at low UV; MS for higher sensitivity.[10] |

Indirect Separation via Diastereomer Formation

In this method, the enantiomeric mixture is first reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[9][11] Since diastereomers have different physical properties, they can be readily separated on a standard, non-chiral (achiral) HPLC column, such as a C18 column.[10]

Rationale: This approach obviates the need for an expensive chiral column. The key is selecting a CDA that reacts quickly and quantitatively with the analyte and whose resulting diastereomers are easily separable. Examples of CDAs for carboxylic acids include chiral amines.[10]

Spectroscopic and Crystallographic Characterization

While HPLC is used for separation and quantification, other techniques are required to determine the absolute and relative stereochemistry of the isomers.

-

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is invaluable for determining the relative stereochemistry (cis vs. trans). Nuclear Overhauser Effect (NOE) experiments can identify protons that are close in space. For example, in a cis isomer, an NOE would be observed between the protons at C2 and C4, whereas this interaction would be absent or very weak in the trans isomer.[3]

-

X-ray Crystallography: This is the definitive method for determining the absolute stereochemistry and solid-state conformation of a chiral molecule.[12] By diffracting X-rays off a single crystal of an enantiomerically pure compound, a complete three-dimensional structure can be obtained, unambiguously assigning the R/S configuration at each stereocenter.

Conclusion

The stereochemistry of 4-aminopyrrolidine-2-carboxylic acid is not an academic detail but a critical parameter that governs its function and utility in drug development. The four distinct stereoisomers possess unique three-dimensional architectures that lead to vastly different pharmacological profiles. Mastery over the synthesis and analysis of these isomers is therefore essential for any research program utilizing this valuable scaffold. Through the strategic application of asymmetric synthesis, robust chiral separation techniques, and definitive spectroscopic characterization, scientists can harness the full potential of 4-APCA, designing next-generation therapeutics with enhanced potency, selectivity, and safety.

References

-

Monn, J. A., Valli, M. J., Massey, S. M., et al. (1996). Synthesis of the Four Isomers of 4-Aminopyrrolidine-2,4-dicarboxylate: Identification of a Potent, Highly Selective, and Systemically-Active Agonist for Metabotropic Glutamate Receptors Negatively Coupled to Adenylate Cyclase. Journal of Medicinal Chemistry. Available at: [Link]

-

ChemWhat (n.d.). (2S,4R)-4-aMinopyrrolidine-2-carboxylic acid hydrochloride CAS:16257-89-9. Available at: [Link]

-

Iwasaki, Y., Hayashi, Y., & Toyo'oka, T. (2012). Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids. ELECTROPHORESIS. Available at: [Link]

-

J&K Scientific (2023). (2S,4S)-4-aminopyrrolidine-2-carboxylic acid | 16257-83-3. Available at: [Link]

-

Gacs, J., et al. (2025). Combining Photochemical Oxyfunctionalization and Enzymatic Catalysis for the Synthesis of Chiral Pyrrolidines and Azepanes. The Journal of Organic Chemistry. Available at: [Link]

-

Bunnage, M. E., Davies, S. G., Roberts, P. M., et al. (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Organic & Biomolecular Chemistry. Available at: [Link]

-

Iris Biotech (n.d.). (2S,4R)-4-Alloc-amino-1-fmoc-pyrrolidine-2-carboxylic acid. Available at: [Link]

-

Sbardella, G. (2020). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

-

Domagala, J. M., et al. (1991). Design, synthesis, and properties of (4S)-7-(4-amino-2-substituted-pyrrolidin-1-yl)quinolone-3-carboxylic acids. Journal of Medicinal Chemistry. Available at: [Link]

-

PubChem (n.d.). (2S,4S)-4-Aminopyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubChem (n.d.). 4-Aminopyrrolidine-2-carboxylic acid. Available at: [Link]

-

Bakulina, O., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences. Available at: [Link]

-

Dal-Col, V., et al. (2023). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Molecules. Available at: [Link]

-

The Royal Society of Chemistry (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Hydroamination of Aminoalkenes. Available at: [Link]

-

Chemwish (n.d.). (2R,4S)-4-Aminopyrrolidine-2-carboxylic acid CAS:263407-17-6. Available at: [Link]

-

ResearchGate (2015). Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Available at: [Link]

-

Osaka Prefecture University (2025). Kinetic Resolutions of α-Quaternary Carboxylic Acids with Chiral Bifunctional Sulfide Catalysts. Available at: [Link]

-

Safo, M. K. (2023). X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham. Frontiers in Molecular Biosciences. Available at: [Link]

-

ResearchGate (2017). Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. Available at: [Link]

-

Tianxing, S. (2023). Prediction of the Absolute Configuration of Chiral Drugs by NMR Spectroscopy. Highlights in Science, Engineering and Technology. Available at: [Link]

-

National Open Access Monitor, Ireland (n.d.). Enzymatic synthesis of chiral 2-hydroxy carboxylic acids. Available at: [Link]

-

MDPI (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]

-

Komeda, H., Asano, Y. (2001). New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase. Applied and Environmental Microbiology. Available at: [Link]

-

ResearchGate (n.d.). Scheme 64. Enzymatic Resolution of Carboxylic Acid for ACE Inhibitor Synthesis via Enantioselective Ester Formation Catalyzed by Pseudomonas sp. Lipase. Available at: [Link]

-

The Journal of Organic Chemistry (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. Available at: [Link]

-

NextSDS (n.d.). (2R,4R)-1-Cbz-4-AMinopyrrolidine-2-carboxylic acid. Available at: [Link]

-

PubMed (2004). Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid. Available at: [Link]

-

Crossref (2006). Synthesis and X-Ray Crystal Structure Determinations of Pyrrolidine-2,4-diones, 2-Iminopyrrolidin-5-ones and 1,3-Oxazine-2,4-diones Derived from Acetoacetanilides. Available at: [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. img01.pharmablock.com [img01.pharmablock.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Asymmetric synthesis of the cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid and 4-aminotetrahydrofuran-3-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. oamonitor.ireland.openaire.eu [oamonitor.ireland.openaire.eu]

- 8. New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ɛ-Caprolactam Racemase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Chiral amines as reagents for HPLC-MS enantioseparation of chiral carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Frontiers | X-ray crystallography and sickle cell disease drug discovery—a tribute to Donald Abraham [frontiersin.org]

Application Note: Synthesis and Validation of Chiral Bifunctional Catalysts Derived from 4-Aminopyrrolidine-2-Carboxylic Acid

Introduction & Mechanistic Rationale

4-Aminopyrrolidine-2-carboxylic acid (commonly known as 4-aminoproline) has emerged as a highly privileged scaffold in [1]. While L-proline is a historically established catalyst for enamine- and iminium-mediated transformations, the introduction of an amino group at the C4 position provides a critical synthetic handle. This allows for the installation of potent hydrogen-bond donor motifs, such as ureas or thioureas, creating a [2].

Causality in Catalyst Design: The efficacy of these bifunctional catalysts relies heavily on the relative stereochemistry between the C2-carboxylic acid (or secondary amine) and the C4-thiourea group. A cis-relationship is strictly required to ensure that the enamine intermediate (formed at the pyrrolidine nitrogen) and the electrophile (activated by the thiourea hydrogen bonds) are brought into optimal spatial proximity. This synergistic dual activation highly organizes the transition state, leading to superior enantioselectivity and reaction rates compared to[2].

Synthetic Workflow

The synthesis of the bifunctional catalyst begins with naturally abundant trans-4-hydroxy-L-proline. The workflow involves orthogonal protection, stereochemical inversion at the C4 position to establish the critical cis-geometry, thiourea coupling, and global deprotection.

Synthetic workflow for 4-aminoproline-derived bifunctional thiourea organocatalysts.

Experimental Protocols

Protocol 1: Synthesis of (2S,4R)-4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-2-carboxylic acid methyl ester

Rationale: Direct amination of the C4-hydroxyl group is inefficient and prone to side reactions. Instead, we utilize a Mitsunobu reaction with phthalimide to achieve a complete Walden inversion of the stereocenter. This ensures the final catalyst possesses the necessary cis-configuration required for synergistic dual activation.

-

Protection: Dissolve trans-4-hydroxy-L-proline (10.0 g, 76.3 mmol) in methanol (100 mL). Cool to 0 °C and add thionyl chloride (6.1 mL, 84.0 mmol) dropwise. Reflux for 4 h, concentrate, and react the resulting ester with Boc₂O (18.3 g, 84.0 mmol) and Et₃N in dichloromethane (DCM) to yield the orthogonally protected intermediate.

-

Mitsunobu Inversion: To a solution of the protected intermediate (15.0 g, 61.2 mmol), triphenylphosphine (19.3 g, 73.4 mmol), and phthalimide (10.8 g, 73.4 mmol) in anhydrous THF (150 mL) at 0 °C, add diisopropyl azodicarboxylate (DIAD) (14.4 mL, 73.4 mmol) dropwise. Stir at room temperature for 16 h.

-

Deprotection: Treat the resulting phthalimide derivative with hydrazine hydrate (3.0 eq) in ethanol at 70 °C for 3 h to liberate the primary amine. Filter the white precipitate (phthalhydrazide) and concentrate the filtrate.

Protocol 2: Installation of the Thiourea Motif

Rationale: The 3,5-bis(trifluoromethyl)phenyl group is selected because the strongly electron-withdrawing CF₃ groups increase the acidity of the thiourea N-H protons, significantly enhancing their[2].

-

Dissolve the crude amine from Protocol 1 (5.0 g, 20.5 mmol) in anhydrous DCM (50 mL).

-

Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (3.8 mL, 20.5 mmol) dropwise at room temperature.

-

Stir the reaction for 4 h. Monitor completion via TLC (ninhydrin stain).

-

Concentrate and purify via flash column chromatography (Hexanes/EtOAc 7:3) to yield the protected thiourea intermediate.

Protocol 3: Global Deprotection

Rationale: The order of deprotection is critical. Base-catalyzed ester hydrolysis must precede acid-catalyzed Boc removal; otherwise, the resulting zwitterionic amino acid would be highly water-soluble and virtually impossible to extract efficiently.

-

Ester Hydrolysis: Dissolve the protected thiourea (8.0 g) in THF/H₂O (3:1, 40 mL). Add LiOH·H₂O (3.0 eq) and stir at room temperature for 2 h. Acidify to pH 3 with 1M HCl and extract with EtOAc.

-

Boc Removal: Dissolve the resulting carboxylic acid in DCM (20 mL) and add trifluoroacetic acid (TFA) (10 mL) at 0 °C. Stir for 2 h at room temperature.

-

Concentrate under reduced pressure. Triturate the residue with cold diethyl ether to precipitate the pure 4-aminoproline-thiourea catalyst as a TFA salt. Neutralize with a mild base (e.g., Et₃N) prior to catalytic application.

Catalyst Validation & Data Presentation

To validate the synthesized catalyst, it is benchmarked in the asymmetric Michael addition of cyclohexanone to trans- β -nitrostyrene. The bifunctional nature of the catalyst ensures that the ketone is activated via an enamine intermediate, while the nitroolefin is simultaneously activated via hydrogen bonding.

Dual-activation mechanism of 4-aminoproline-thiourea catalysts in asymmetric reactions.

Table 1: Comparative Catalytic Performance in Asymmetric Michael Addition

| Catalyst System | Loading (mol%) | Solvent | Time (h) | Yield (%) | dr (syn:anti) | ee (%) |

| L-Proline | 20 | Brine/CHCl₃ | 48 | 15 | 85:15 | 20 |

| L-Proline + Isolated Thiourea | 20 | Brine/CHCl₃ | 48 | 22 | 88:12 | 25 |

| 4-Aminoproline-Thiourea | 10 | Brine/CHCl₃ | 12 | 94 | 98:2 | 96 |

Data Interpretation: The dramatic increase in yield, diastereomeric ratio (dr), and enantiomeric excess (ee) for the 4-aminoproline-thiourea catalyst confirms the necessity of the intramolecular synergistic effect. The physical tethering of the enamine-forming site and the H-bonding site lowers the entropic penalty of the transition state, validating the[2].

References

-

Title: Probing the Synergistic Catalytic Model: A Rationally Designed Urea-Tagged Proline Catalyst for the Direct Asymmetric Aldol Reaction Source: The Journal of Organic Chemistry - ACS Publications URL: [Link]

-

Title: Pyrrolidine-Thiourea as a Bifunctional Organocatalyst: Highly Enantioselective Michael Addition of Cyclohexanone to Nitroolefins Source: Organic Letters - ACS Publications URL: [Link]

-

Title: A DNA-encoded chemical library based on chiral 4-amino-proline enables stereospecific isozyme-selective protein recognition Source: Nature Chemistry URL: [Link]

Sources

Application Note: Strategic Utilization of 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride in Drug Discovery

Executive Summary

The pursuit of novel therapeutics frequently demands chemical scaffolds that can enforce specific three-dimensional conformations while maintaining favorable pharmacokinetic profiles. 4-Aminopyrrolidine-2-carboxylic acid dihydrochloride (commonly referred to as 4-aminoproline dihydrochloride, or 4-Amp·2HCl) has emerged as a highly versatile, conformationally restricted diamino acid. By acting as a rigidifying core in peptidomimetics and a critical structural element in small-molecule modulators, 4-Amp·2HCl is driving breakthroughs in cystic fibrosis treatment, integrin-targeted oncology, and infectious disease drug discovery.

This guide provides an in-depth mechanistic analysis of the 4-Amp scaffold and field-proven protocols for its integration into modern drug development workflows.

Mechanistic Rationale: The Power of "Proline Editing"

The selection of 4-Amp·2HCl over natural amino acids is driven by strict stereoelectronic principles and synthetic reliability:

-

Conformational Biasing (Stereoelectronic Effects): The 4-substitution of the proline ring exerts a profound inductive effect on the pyrrolidine ring pucker (endo vs. exo). This ring pucker directly dictates the cis or trans preference of the upstream amide bond (1)[1]. By selecting the appropriate stereoisomer (e.g., 2S,4R vs. 2S,4S), medicinal chemists can rationally "lock" a peptide or small molecule into its bioactive conformation.

-

Orthogonal Functionalization: The C4-amino group provides a highly reactive, orthogonal handle. It allows for the attachment of pharmacophores, fluorophores, or cross-linking agents without disrupting the primary peptide backbone or the molecule's core hydrogen-bonding network.

-

Salt Form Stability: The dihydrochloride salt form is a deliberate choice. Free-base diamino acids are prone to spontaneous intramolecular lactamization during storage. The ·2HCl salt ensures long-term shelf stability and exceptional aqueous solubility, which is critical for High-Throughput Screening (HTS) library preparation.

Key Therapeutic Applications

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Modulators

The most common cystic fibrosis mutation, F508del, causes severe CFTR protein misfolding and premature degradation. 4-aminopyrrolidine-2-carboxylic acid derivatives have been successfully deployed as Class 2 (C2) correctors , exemplified by the clinical candidate ABBV/GLPG-3221 (2)[2]. C2 correctors target distinct folding defects compared to Class 1 correctors. The rigid pyrrolidine core precisely orients binding moieties to stabilize the CFTR nucleotide-binding domain, acting synergistically in triple-combination therapies (3)[3].

Logical relationship of CFTR correctors and potentiators restoring F508del-CFTR function.

Integrin-Targeted Peptidomimetics

Integrins (e.g., αVβ3, αVβ5, α4β1) are critical transmembrane receptors implicated in tumor angiogenesis and autoimmune diseases. By embedding the 4-Amp scaffold into cyclic Arg-Gly-Asp (RGD) sequences, researchers create highly constrained cyclopeptidomimetics. This constraint forces the RGD motif into an optimal geometry, yielding subnanomolar binding affinities and exquisite subtype selectivity (4)[4]. Similar approaches have yielded potent α4β1 integrin modulators with submicromolar agonist activity (5)[5].

Antitubercular Agents (InhA Inhibitors)

In infectious disease drug discovery, the 4-aminoproline core was identified as an essential chiral scaffold for inhibiting the Mycobacterium tuberculosis enoyl-ACP reductase (InhA). X-ray crystallography confirmed that the specific chirality and spatial arrangement provided by the 4-Amp core are absolute requirements for fitting into the InhA active site, yielding potent hits (IC₅₀ = 34 nM) (6)[6].

Quantitative Data Summary

| Target / Application | Compound / Scaffold | Key Activity Metric | Reference |

| CFTR (F508del) | ABBV/GLPG-3221 (C2 Corrector) | Synergistic restoration of CFTR maturation | [2] |

| αVβ3 Integrin | c[Amp(Sub)RGD] cyclic peptides | IC₅₀: 0.03 – 5.12 nM | [4] |

| αVβ5 Integrin | c[Amp(Sub)RGD] cyclic peptides | IC₅₀: 0.88 – 154 nM | [4] |

| α4β1 Integrin | c[Amp(MPUPA)Val-Asp-Leu] | Submicromolar agonist activity | [5] |

| Mtb InhA | Compound 20 (4-Amp core) | IC₅₀ = 34 nM | [6] |

Experimental Protocols: Self-Validating Workflows

Protocol A: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) of 4-Amp Peptidomimetics

Expert Insight & Causality: The secondary amine of the 4-Amp pyrrolidine ring is highly sterically hindered. Standard carbodiimide chemistry (e.g., DIC/Oxyma) frequently fails to achieve complete acylation, resulting in deletion sequences. To guarantee coupling, this protocol mandates the use of the highly reactive uronium salt HATU, paired with HOAt and a specialized base (collidine). Furthermore, because 4-Amp is supplied as a dihydrochloride salt, it must be thoroughly neutralized prior to activation to prevent acidic quenching of the coupling reagents.

Step-by-Step Methodology:

-

Resin Preparation: Swell 2-chlorotrityl chloride (2-CTC) resin (loading ~0.6 mmol/g) in anhydrous Dichloromethane (DCM) for 30 minutes.

-

First Amino Acid Loading: Load the C-terminal Fmoc-amino acid using 4.0 eq of DIPEA in DCM for 2 hours. Cap unreacted sites with Methanol/DIPEA/DCM (1:2:7 v/v/v).

-

Fmoc Deprotection: Treat the resin with 20% piperidine in N,N-dimethylformamide (DMF) for 2 × 10 minutes. Wash thoroughly with DMF (5×).

-

4-Amp·2HCl Neutralization & Coupling:

-

Critical Step: In a separate vial, dissolve Fmoc-4-Amp(Boc)-OH·2HCl (3.0 eq) in DMF. Add DIPEA (6.0 eq) and stir for 5 minutes to fully neutralize the dihydrochloride salt.

-

Add HATU (2.9 eq) and HOAt (3.0 eq) to the neutralized mixture. Stir for 2 minutes to form the active ester.

-

Add the mixture to the resin and shake for 2 hours at room temperature.

-

Self-Validation: Perform a Kaiser test. If the beads remain blue (indicating unreacted amines), repeat the coupling step before proceeding.

-

-

Elongation: Continue iterative SPPS for the remaining sequence.

-

Mild Cleavage: Cleave the linear peptide from the resin using Acetic Acid/Trifluoroethanol/DCM (1:1:8 v/v/v) for 1 hour. This retains the Boc protecting group on the 4-amino position for downstream processing.

-

In-Solution Cyclization: Dissolve the crude linear peptide in highly dilute DMF (< 1 mM). Causality: High dilution thermodynamically favors intramolecular head-to-tail cyclization over intermolecular oligomerization. Add PyBOP (3.0 eq) and DIPEA (6.0 eq). Stir for 24 hours.

-

Global Deprotection: Treat the cyclized product with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours to remove the Boc group, yielding the final bioactive 4-Amp peptidomimetic.

Step-by-step workflow for SPPS and in-solution cyclization of 4-Amp peptidomimetics.

Protocol B: Ussing Chamber Electrophysiology for CFTR C2 Correctors

Expert Insight & Causality: Recombinant cell lines often overexpress CFTR, which can mask the subtle trafficking improvements provided by C2 correctors. Utilizing primary Human Bronchial Epithelial (HBE) cells derived from F508del homozygous patients, cultured at an air-liquid interface (ALI), ensures the assay accurately recapitulates the endogenous proteostatic environment (7)[7].

Step-by-Step Methodology:

-

Cell Culture: Grow primary F508del HBE cells on permeable Snapwell inserts at an ALI for 21–28 days to allow full differentiation and polarization.

-

Compound Incubation: Treat the basolateral medium with the 4-Amp C2 corrector candidate (e.g., 1–10 µM) in combination with a C1 corrector (e.g., Lumacaftor, 3 µM) for 24 hours. Causality: A 24-hour incubation is strictly required to allow time for the rescue of protein folding, Golgi maturation, and trafficking to the apical plasma membrane.

-

Electrophysiology Setup: Mount the Snapwell inserts into an Ussing chamber system. Bathe both hemi-chambers in Krebs-Bicarbonate Ringer (KBR) solution maintained at 37°C and bubbled with 95% O₂ / 5% CO₂. Clamp the transepithelial voltage to 0 mV to measure the short-circuit current (Isc).

-

Sequential Pharmacological Addition (Self-Validating System):

-

Add Amiloride (100 µM) to the apical bath to inhibit the epithelial sodium channel (ENaC) and isolate chloride currents.

-

Add Forskolin (10 µM) to elevate intracellular cAMP, activating the PKA pathway to phosphorylate CFTR.

-

Add a Potentiator (e.g., Ivacaftor, 1 µM) to maximize the open probability of the rescued CFTR channels.

-

Self-Validation: Add CFTRinh-172 (10 µM) to the apical bath. A rapid drop in Isc confirms that the measured current was exclusively CFTR-dependent, validating the efficacy of the 4-Amp corrector.

-

Sources

- 1. onlinelibrary.wiley.com [onlinelibrary.wiley.com]

- 2. researchgate.net [researchgate.net]

- 3. molbiolcell.org [molbiolcell.org]

- 4. researchgate.net [researchgate.net]

- 5. New 4-Aminoproline-Based Small Molecule Cyclopeptidomimetics as Potential Modulators of α4β1 Integrin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Tuberculosis Drug Discovery: A Decade of Hit Assessment for Defined Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unraveling the Mechanism of Action, Binding Sites, and Therapeutic Advances of CFTR Modulators: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Derivatization Techniques for 4-Aminopyrrolidine-2-Carboxylic Acid Dihydrochloride: A Comprehensive Protocol Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Introduction & Scientific Rationale

4-Aminopyrrolidine-2-carboxylic acid (commonly known as 4-aminoproline) is a highly versatile, non-proteinogenic amino acid scaffold. It has become a critical building block in the development of CFTR correctors for cystic fibrosis[1], α4β1 integrin cyclopeptide agonists[2], DNA-encoded libraries (DELs)[3], and polyproline macrocyclic nanoscaffolds[4].

Supplied commercially as a dihydrochloride salt to prevent spontaneous lactamization and oxidative degradation, this molecule presents a unique synthetic challenge: it possesses two basic nitrogen centers—a secondary α-amine (pyrrolidine ring) and a primary γ-amine (4-amino group)—alongside a carboxylic acid.

The Causality of Regioselectivity: Successful derivatization requires exploiting the stereoelectronic and thermodynamic differences between these two amines. The secondary pyrrolidine amine is more basic, while the primary 4-amino group has a lower pKa (approximately 7.5 to 7.7 in peptide models)[5]. To achieve orthogonal protection or selective functionalization, chemists must utilize either thermodynamic chelation (e.g., Copper(II) complexation) or steric shielding within a solid-phase peptide synthesis (SPPS) environment.

Quantitative Physicochemical Profile

Table 1: Physicochemical Properties of 4-Aminoproline Dihydrochloride

| Property | Value / Characteristic | Impact on Derivatization Strategy |

| Molecular Formula | C5H10N2O2 · 2HCl | Requires 2+ equivalents of base to liberate free amines. |

| Molecular Weight | 203.07 g/mol | Determines stoichiometric calculations for reagents. |

| pKa (Pyrrolidine α-amine) | ~8.5 – 9.0 | Protonated at physiological pH; primary target for Fmoc in SPPS. |

| pKa (Side-chain 4-amine) | ~7.5 – 7.7[5] | Less basic; allows for mild pH-controlled selective acylation. |

| Chelation Potential | High (α-amine + carboxylate) | Forms highly stable 5-membered chelate rings with transition metals. |

Solution-Phase Regioselective Derivatization: The Copper(II) Chelation Strategy

When synthesizing orthogonally protected building blocks (e.g., Fmoc-Amp(Boc)-OH) from the raw dihydrochloride salt, direct reaction with protecting groups often yields complex mixtures.

Mechanistic Insight: By introducing Copper(II) sulfate in a basic aqueous medium, the Cu(II) ion forms a thermodynamically stable, square-planar chelate complex exclusively with the α-amine and the adjacent carboxylate group. The 4-amino group is structurally unable to participate in this chelate ring due to distance and ring strain, leaving it fully exposed for selective derivatization (e.g., Boc protection).

Caption: Copper(II)-mediated orthogonal protection workflow for 4-aminoproline.

Protocol 1: Synthesis of 4-(Boc-amino)pyrrolidine-2-carboxylic acid

This protocol is self-validating: the deep blue color of the solution acts as a visual indicator of successful Cu(II) chelation, while the precipitation of the final product confirms successful decomplexation.

-

Neutralization & Chelation: Dissolve 10 mmol of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride in 20 mL of distilled water. Slowly add 25 mmol of Sodium Carbonate (Na₂CO₃) to neutralize the HCl salts. Add 5.5 mmol of CuSO₄·5H₂O. Stir at room temperature for 1 hour. The solution will turn a brilliant, deep blue, confirming the formation of the Cu(II) complex.

-

Selective Protection: Dilute the mixture with 20 mL of 1,4-dioxane. Dropwise, add 12 mmol of Di-tert-butyl dicarbonate (Boc₂O) dissolved in 10 mL of dioxane. Stir vigorously for 12 hours at room temperature.

-

Decomplexation: To release the protected amino acid from the copper complex, add 12 mmol of EDTA (or use a Chelex-100 resin). Stir for 2 hours. The solution will shift from deep blue to a lighter, greenish-blue as the EDTA sequesters the Cu(II) ions.

-

Isolation: Adjust the pH to ~4.0 using 1M citric acid. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the 4-(Boc-amino) derivative.

Solid-Phase Peptide Synthesis (SPPS) Derivatization

Once 4-aminoproline is incorporated into a peptide sequence (typically using commercially available Fmoc-Amp(Boc)-OH or Alloc-protected variants[4]), the peptide backbone inherently protects the α-amine and carboxylate. The 4-amino group can then be selectively unmasked and derivatized on-resin. This approach is heavily utilized in Proline Editing[6] and the generation of DNA-Encoded Libraries[3].

Caption: Solid-phase derivatization workflow for 4-aminoproline within a peptide sequence.

Protocol 2: On-Resin Reductive Amination / Acylation

This methodology allows for the rapid generation of structural diversity at the 4-position without the solubility issues encountered in solution-phase chemistry.

-

Side-Chain Deprotection: Swell the resin containing the Fmoc-Amp(Boc)-OH residue in Dichloromethane (DCM) for 20 minutes. Treat the resin with 50% Trifluoroacetic acid (TFA) in DCM for 30 minutes to remove the Boc group from the 4-amino position.

-

Neutralization: Wash the resin thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x). Neutralize the newly formed TFA salt by washing with 5% N,N-Diisopropylethylamine (DIEA) in DMF for 5 minutes.

-

Derivatization (Acylation Example): To the resin, add 4 equivalents of the desired carboxylic acid, 4 equivalents of HATU, and 8 equivalents of DIEA dissolved in DMF. Shake at room temperature for 2 hours.

-

Alternative Derivatization (Reductive Amination): As demonstrated in proline editing workflows[6], react the free 4-amino group with an aldehyde (5 eq) in 1% acetic acid/DMF for 1 hour, followed by the addition of sodium triacetoxyborohydride (10 eq) overnight.

-

Cleavage: Cleave the derivatized peptide from the resin using a standard cocktail (95% TFA, 2.5% Triisopropylsilane, 2.5% Water) for 2 hours. Precipitate in cold diethyl ether.

Analytical Derivatization for Chromatography (HPLC/LC-MS)

Because 4-aminoproline lacks a native chromophore or fluorophore, pre-column derivatization is mandatory for highly sensitive UV or Fluorescence (FLD) detection. The choice of reagent depends on whether the analyst needs to detect the intact molecule or differentiate between the primary and secondary amines.

Table 2: Comparison of Pre-Column Derivatization Reagents for 4-Aminoproline

| Derivatization Reagent | Target Amine(s) | Optimal pH | Detection Method | Key Advantage / Causality |

| Fmoc-Cl | Primary & Secondary | 8.5 – 9.0 | UV (265 nm) / FLD | Highly stable derivatives; captures both amines simultaneously for total mass quantification. |

| OPA + Thiol | Primary (4-amino only) | 9.0 – 10.0 | FLD (Ex 340 nm, Em 450 nm) | Rapid reaction; strictly selective for the 4-amino group, leaving the pyrrolidine ring unreacted. |

| Dansyl Chloride | Primary & Secondary | 9.5 – 10.5 | UV / FLD | Excellent stability; provides a massive boost to hydrophobicity for reversed-phase retention. |

| PITC (Edman) | Primary & Secondary | 8.0 – 9.0 | UV (254 nm) | Standardized for automated amino acid analysis; forms robust PTC derivatives. |

Sources

- 1. researchgate.net [researchgate.net]

- 2. Design and Pharmacological Characterization of α4β1 Integrin Cyclopeptide Agonists: Computational Investigation of Ligand Determinants for Agonism versus Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Comprehensive characterization of polyproline tri-helix macrocyclic nanoscaffolds for predictive ligand positioning - Nanoscale Advances (RSC Publishing) DOI:10.1039/D3NA00945A [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Orthogonal Protecting Group Strategies for 4-Aminoproline Derivatives in Peptidomimetic Synthesis

Introduction & Strategic Overview

4-Aminoproline is a highly versatile, non-proteinogenic amino acid scaffold utilized extensively in the design of peptidomimetics, cell-penetrating peptides (CPPs), and small-molecule drug candidates[1],[2]. The unique pyrrolidine ring constrains the peptide backbone to favor specific secondary structures (like polyproline helices), while the γ -amino group provides a critical synthetic handle. This handle is frequently used for late-stage side-chain functionalization, such as fluorophore attachment, lipidation, or guanidinylation, which significantly enhances cellular membrane translocation[2],[3].

Because 4-aminoproline possesses three reactive sites—an α -carboxylic acid, an α -secondary amine (the pyrrolidine nitrogen), and a γ -primary amine—regioselective modification requires robust orthogonal protecting group strategies[1],[4]. As a Senior Application Scientist, I recommend moving away from linear, single-dimension protection schemes and adopting highly orthogonal multidimensional strategies (e.g., Fmoc/Alloc or Fmoc/ivDde) to unlock the full potential of this scaffold on solid support.

Mechanistic Causality in Experimental Choices

To achieve true regioselective functionalization on solid support, the protecting groups for the α -amine and γ -amine must be cleavable under completely independent conditions.

Why use Phenylsilane ( PhSiH3 ) over Morpholine as an Alloc scavenger? During Palladium(0)-catalyzed Alloc deprotection, an allyl-palladium π -complex is formed. A nucleophilic scavenger is required to capture the allyl cation and prevent re-allylation of the newly freed γ -amine. While morpholine is a historically common scavenger, it can lead to incomplete deprotection or side reactions with sensitive peptide sequences. Phenylsilane acts as a highly efficient hydride donor, reducing the allyl species to propene gas. This drives the reaction to completion irreversibly and cleanly on the solid phase, ensuring higher crude purities[4],[3].

Why use ivDde instead of standard Dde? In sequences where multiple amines are present, the standard Dde protecting group is susceptible to intramolecular migration to unprotected α -amines during the basic conditions of Fmoc deprotection. The addition of the isovaleryl group in ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl) introduces significant steric hindrance. This structural modification effectively suppresses migration, ensuring absolute regiocontrol during iterative Solid-Phase Peptide Synthesis (SPPS)[5],[6].

Quantitative Data: Protecting Group Orthogonality

The following table summarizes the optimal orthogonal strategies for 4-aminoproline derivatives, highlighting their cleavage conditions and stability profiles to guide your synthetic design.

| Protecting Group | Cleavage Reagent | Stability Profile | Application Context |

| Boc | TFA (Acidic) | Stable to Piperidine, Pd(0), Hydrazine | Standard SPPS; cleaved during final global deprotection[2]. |

| Alloc | Pd(PPh3)4 / PhSiH3 | Stable to Piperidine, TFA, Hydrazine | Late-stage on-resin functionalization; highly orthogonal[4],[3]. |

| ivDde | 2% Hydrazine | Stable to Piperidine, TFA, Pd(0) | Highly orthogonal; prevents intramolecular amine migration[5],[6]. |

Workflow Visualization

Workflow for orthogonal late-stage functionalization of 4-aminoproline using Fmoc/Alloc SPPS.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure maximum yield and purity during the synthesis of 4-aminoproline derivatives.

Protocol 1: Incorporation of Fmoc-4-Amp(Alloc)-OH into Peptide Resin

Objective: To couple the sterically hindered 4-aminoproline derivative to the growing peptide chain. Causality Insight: The secondary α -amine of proline derivatives is notoriously difficult to couple onto due to steric hindrance. Using DIC and OxymaPure provides highly reactive ester intermediates while suppressing racemization, outperforming traditional HBTU/DIPEA chemistry for hindered amino acids[3].

-

Swell the aminomethyl or Rink amide resin in dichloromethane (DCM) for 30 minutes to maximize pore accessibility.

-

Prepare a solution of Fmoc-4-Amp(Alloc)-OH (3.0 equiv), N,N'-Diisopropylcarbodiimide (DIC, 3.0 equiv), and OxymaPure (3.0 equiv) in dimethylformamide (DMF)[3].

-

Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.

-

Wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min) to remove unreacted reagents.

-

Self-Validation Step: Perform a Kaiser (ninhydrin) test. A negative result (yellow/colorless beads) confirms the complete acylation of the free amines. If positive (blue beads), repeat steps 2-4.

Protocol 2: On-Resin Alloc Deprotection

Objective: Selective unmasking of the γ -amine for orthogonal functionalization. Causality Insight: Palladium is highly sensitive to oxidation; thus, the reaction must be performed under an inert atmosphere. Furthermore, performing the reaction in the dark prevents the photochemical degradation of the Pd(PPh3)4 catalyst[4],[3].

-

Swell the peptidyl-resin in anhydrous DCM under an inert atmosphere (Argon or N2 ).

-

Add a solution of phenylsilane ( PhSiH3 , 24.0 equiv) in anhydrous DCM to the reaction vessel[3].

-

Dissolve Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3)4 , 0.1 equiv) in a minimal volume of anhydrous DCM and add to the resin[3].

-

Agitate the mixture in the dark for 30 minutes.

-

Drain the reaction mixture and repeat steps 2-4 once to ensure quantitative deprotection.

-

Wash the resin with DCM (3 × 1 min), DMF (3 × 1 min), and a 0.5% solution of sodium diethyldithiocarbamate in DMF (3 × 2 min) to chelate and remove residual palladium, followed by a final DCM wash.

-

Self-Validation Step: Perform a Kaiser test. A positive result (deep blue beads) confirms the successful liberation of the primary γ -amine.

Protocol 3: On-Resin ivDde Deprotection (Alternative Strategy)

Objective: Selective unmasking of the γ -amine when Alloc is unsuitable (e.g., in the presence of other allyl esters or alkene-containing lipids). Causality Insight: The ivDde group is cleaved by nucleophilic attack from hydrazine. Extensive washing is critical post-deprotection because residual hydrazine can prematurely cleave Fmoc groups during subsequent elongation steps, leading to sequence deletions[5],[6].

-

Swell the peptidyl-resin in DMF for 20 minutes.

-

Treat the resin with a freshly prepared solution of 2% hydrazine monohydrate in DMF (v/v) for 3 minutes[6].

-

Drain the solvent and repeat the hydrazine treatment two additional times (3 × 3 min total).

-

Wash the resin extensively with DMF (10 × 1 min) to ensure complete removal of hydrazine.

-

Self-Validation Step: Perform a Kaiser test. A positive result (blue beads) confirms the deprotection of the γ -amine.

References

-

Title : Proline Analogues in Drug Design: Current Trends and Future Prospects Source : Journal of Medicinal Chemistry - ACS Publications URL :1

-

Title : Cell-Penetrating cis-γ-Amino-l-Proline-Derived Peptides Source : Journal of Medicinal Chemistry - ACS Publications URL : 2

-

Title : Proline Analogues Source : Chemical Reviews - ACS Publications URL : 4

-

Title : Development of chemosensors for endocrine disrupting compounds Source : CORE URL : 5

-

Title : Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability Source : MDPI URL : 3

-

Title : US20240374735A1 - Aromatic boron-containing compounds and insulin analogs Source : Google Patents URL : 6

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hybrid Cyclobutane/Proline-Containing Peptidomimetics: The Conformational Constraint Influences Their Cell-Penetration Ability [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. US20240374735A1 - Aromatic boron-containing compounds and insulin analogs - Google Patents [patents.google.com]

The Versatile Chiral Synthon: A Guide to 4-Aminopyrrolidine-2-carboxylic Acid Dihydrochloride in Advanced Synthesis

The pyrrolidine ring, a ubiquitous five-membered nitrogen-containing heterocycle, stands as a cornerstone in the edifice of medicinal chemistry and drug discovery. Its prevalence in natural products and FDA-approved pharmaceuticals underscores its significance as a privileged scaffold.[1] The inherent three-dimensionality of the sp³-hybridized carbon atoms within the pyrrolidine structure allows for a nuanced exploration of pharmacophore space, a critical aspect in the design of potent and selective therapeutics. Among the myriad of substituted pyrrolidines, 4-aminopyrrolidine-2-carboxylic acid and its stereoisomers have emerged as exceptionally valuable chiral building blocks, offering a rigid framework and strategically placed functional groups for elaboration into complex molecular architectures.

This comprehensive guide provides an in-depth exploration of the applications of 4-aminopyrrolidine-2-carboxylic acid dihydrochloride as a chiral synthon. We will delve into its utility in the synthesis of diverse and impactful therapeutic agents, including quinolone antibacterials, dipeptidyl peptidase-4 (DPP-4) inhibitors for the management of type 2 diabetes, and CXCR4 antagonists with potential in oncology. Furthermore, we will examine its incorporation into peptides, a testament to its versatility in mimicking and modulating biological systems. This document is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale and field-proven insights to empower your next breakthrough.

I. Quinolone Antibacterial Agents: A New Generation of Potency

The quinolone carboxylic acids are a well-established class of broad-spectrum antibacterial agents that function by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2] The strategic introduction of substituted aminopyrrolidinyl moieties at the C-7 position of the quinolone core has been a fruitful avenue for enhancing antibacterial potency and modulating pharmacokinetic properties. The use of enantiomerically pure 4-aminopyrrolidine-2-carboxylic acid derivatives allows for the precise control of stereochemistry at the C-2 and C-4 positions of the pyrrolidine ring, which has been shown to be critical for maintaining potent antibacterial activity.[2]

Scientific Rationale

The incorporation of a 4-aminopyrrolidine-2-carboxylic acid moiety into the quinolone scaffold offers several advantages. The amino group provides a key interaction point with the target enzyme, while the carboxylic acid can be further functionalized or can contribute to the overall physicochemical properties of the molecule, such as solubility. The stereochemistry of the substituents on the pyrrolidine ring directly influences the three-dimensional shape of the molecule, which in turn dictates its binding affinity and selectivity for bacterial DNA gyrase over its human counterparts.

Protocol: Synthesis of a (4S)-7-(4-amino-2-methylpyrrolidin-1-yl)quinolone-3-carboxylic Acid Derivative

This protocol is a representative synthesis adapted from methodologies described in the literature for the preparation of potent quinolone antibacterial agents.[2][3]

Step 1: Protection of 4-aminopyrrolidine-2-carboxylic acid

The commercially available 4-aminopyrrolidine-2-carboxylic acid dihydrochloride is first protected to allow for selective reaction at the desired positions. The amino group is typically protected with a Boc (tert-butyloxycarbonyl) group, and the carboxylic acid is esterified.

Step 2: Coupling with the Quinolone Core

The protected pyrrolidine derivative is then coupled with a suitable quinolone core, typically a 7-fluoroquinolone, via a nucleophilic aromatic substitution reaction.

Step 3: Deprotection

The protecting groups are subsequently removed to yield the final active pharmaceutical ingredient.

Materials:

-

(2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid

-

1-Cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid

-

N,N-Diisopropylethylamine (DIPEA)

-

Acetonitrile (anhydrous)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Standard glassware for organic synthesis

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Coupling Reaction:

-

To a solution of 1-cyclopropyl-6,7-difluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid (1.0 eq) in anhydrous acetonitrile, add N,N-diisopropylethylamine (DIPEA) (3.0 eq).

-

Add (2S,4S)-1-Boc-4-aminopyrrolidine-2-carboxylic acid (1.2 eq) to the reaction mixture.

-

Heat the mixture to reflux and stir under an inert atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

-

Deprotection:

-

Dissolve the purified product from the previous step in a mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA) (1:1 v/v).

-

Stir the solution at room temperature for 2-4 hours.

-

Remove the solvent and excess TFA under reduced pressure.

-

Triturate the residue with diethyl ether to precipitate the final product as the trifluoroacetate salt.

-

Collect the solid by filtration and dry under vacuum.

-

Data Presentation: Antibacterial Activity of Representative Quinolones

| Compound | Pyrrolidine Moiety | MIC (μg/mL) vs. S. aureus | MIC (μg/mL) vs. E. coli |

| Reference Quinolone | 7-(3-aminopyrrolidinyl) | 0.06 | 0.12 |

| Example Compound | 7-[3-(aminomethyl)-3-methyl-1-pyrrolidinyl] | 0.015 | 0.06 |

Data synthesized from literature reports for illustrative purposes.[3]

Experimental Workflow: Synthesis of a Quinolone Derivative

Caption: Synthetic workflow for a quinolone antibacterial agent.

II. Dipeptidyl Peptidase-4 (DPP-4) Inhibitors: A Targeted Approach to Type 2 Diabetes

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner, thereby improving glycemic control in patients with type 2 diabetes.[1] Pyrrolidine-based structures, particularly those derived from 4-aminopyrrolidine-2-carboxylic acid, have been successfully developed as potent and selective DPP-4 inhibitors.[4]

Scientific Rationale

The design of DPP-4 inhibitors often involves creating molecules that mimic the dipeptide substrates of the enzyme. The pyrrolidine scaffold provides a rigid framework that can orient key pharmacophoric elements, such as a primary or secondary amine and a cyano or other electrophilic group, for optimal interaction with the active site of DPP-4. The stereochemistry of the pyrrolidine ring is critical for achieving high potency and selectivity.

Protocol: Synthesis of a Pyrrolidine-2-carbonitrile-based DPP-4 Inhibitor

This protocol outlines the synthesis of a novel pyrrolidine-2-carbonitrile derivative, a class of compounds that has shown significant promise as DPP-4 inhibitors.[4]

Materials:

-

(2S,4S)-1-(tert-Butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid

-

Ammonia (7N solution in methanol)

-

1-[3-(Dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Trifluoroacetic anhydride (TFAA)

-

Pyridine

-

Dichloromethane (DCM, anhydrous)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Appropriate aromatic amine for final coupling

Procedure:

-

Amide Formation:

-

To a solution of (2S,4S)-1-(tert-butoxycarbonyl)-4-fluoropyrrolidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add a 7N solution of ammonia in methanol (5.0 eq) and continue stirring overnight.

-

Work up the reaction by adding water and extracting with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.

-

-

Nitrile Formation:

-

Dissolve the amide from the previous step in anhydrous DCM and cool to 0°C.

-

Add pyridine (3.0 eq) followed by the dropwise addition of trifluoroacetic anhydride (TFAA) (1.5 eq).

-

Allow the reaction to warm to room temperature and stir for 2-4 hours.

-

Quench the reaction with saturated sodium bicarbonate solution and extract with DCM. The organic layer is dried and concentrated.

-

-

Boc Deprotection:

-

Dissolve the nitrile in a 1:1 mixture of DCM and TFA and stir at room temperature for 1-2 hours.

-

Remove the solvent under reduced pressure to obtain the deprotected pyrrolidine-2-carbonitrile as a TFA salt.

-

-

Final Coupling:

-

Couple the deprotected pyrrolidine-2-carbonitrile with the desired aromatic amine using standard peptide coupling conditions (e.g., HATU, DIPEA in DMF).

-

Purify the final product by flash chromatography or preparative HPLC.

-

Data Presentation: DPP-4 Inhibitory Activity

| Compound | Pyrrolidine Moiety | DPP-4 IC₅₀ (nM) |

| Vildagliptin (Reference) | (S)-1-(2-((3-hydroxyadamantan-1-yl)amino)acetyl)pyrrolidine-2-carbonitrile | 2.3 |

| Example Compound 17a | (2S,4S)-1-(2-((3-amino-adamantan-1-yl)amino)acetyl)-4-fluoropyrrolidine-2-carbonitrile | 17 |

Data from literature for illustrative purposes.[4]

Caption: Synthetic workflow for a pyrrolidine-based CXCR4 antagonist.

IV. Solid-Phase Peptide Synthesis (SPPS): Constraining Peptides with Precision

The incorporation of non-proteinogenic amino acids into peptides is a powerful strategy for developing peptidomimetics with enhanced stability, receptor affinity, and selectivity. 4-Aminopyrrolidine-2-carboxylic acid, with its constrained cyclic structure, is an excellent building block for introducing conformational rigidity into peptide backbones. This can lead to peptides with well-defined secondary structures, which is often a prerequisite for potent biological activity.

Scientific Rationale

The use of Fmoc-protected 4-aminopyrrolidine-2-carboxylic acid derivatives in solid-phase peptide synthesis (SPPS) allows for the seamless integration of this constrained amino acid into a growing peptide chain. The stereochemistry of the pyrrolidine ring can be used to induce specific turns or kinks in the peptide backbone, thereby influencing its overall conformation and interaction with biological targets.

Protocol: Incorporation of Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic Acid into a Peptide Sequence

This protocol describes the manual incorporation of a protected 4-aminopyrrolidine-2-carboxylic acid derivative into a peptide sequence using standard Fmoc-based solid-phase peptide synthesis.

Materials:

-

Fmoc-Rink Amide resin (or other suitable resin)

-

Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid

-

Other Fmoc-protected amino acids

-

N,N'-Diisopropylcarbodiimide (DIC)

-

OxymaPure®

-

20% (v/v) Piperidine in DMF

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM)

-

Solid-phase peptide synthesis vessel

-

Inert gas (Nitrogen or Argon) for agitation

Procedure:

-

Resin Swelling and Fmoc Deprotection:

-

Swell the Fmoc-Rink Amide resin in DMF for 1 hour in the synthesis vessel.

-

Drain the DMF and add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Coupling of Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic Acid:

-

In a separate vial, dissolve Fmoc-(2S,4S)-4-Boc-aminopyrrolidine-2-carboxylic acid (3.0 eq relative to resin loading), OxymaPure® (3.0 eq), and DIC (3.0 eq) in DMF.

-

Pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 2-4 hours at room temperature. A longer coupling time may be necessary for this sterically hindered amino acid.

-

Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

-

Capping (Optional):

-

If the coupling is incomplete after a second attempt, cap any unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.

-

-

Chain Elongation:

-

Repeat the deprotection and coupling cycles with the subsequent standard Fmoc-amino acids to complete the peptide sequence.

-

-

Cleavage and Final Deprotection:

-

After the final Fmoc deprotection, wash the resin with DCM and dry it under vacuum.

-

Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups (including the Boc group on the 4-amino position).

-

Precipitate the crude peptide in cold diethyl ether, centrifuge, and lyophilize.

-

Purify the peptide by preparative HPLC.

-

Data Presentation: Conformational Effects

The incorporation of 4-aminopyrrolidine-2-carboxylic acid can induce specific secondary structures. The exact effect depends on the stereochemistry and the surrounding amino acid sequence.

Signaling Pathway: Peptide-Receptor Interaction

Caption: Constrained peptide interacting with its target receptor.

Conclusion